6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-11-4-5-14-13(8-11)12(9-15(18)19-14)10-16(2)6-7-17/h4-5,8-9,17H,3,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMNEJGKHVQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
-
Pechmann Condensation
Reactants: Phenol derivative and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid.
Conditions: Heating under reflux.
-
Functional Group Modification
Step 1: Introduction of the ethyl group at the 6-position via Friedel-Crafts alkylation.
Step 2: Introduction of the aminoethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and automated systems for the subsequent functional group modifications. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperature.
Products: Reduced derivatives, such as alcohols or amines.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Varies depending on the reagent, typically room temperature to reflux.
Products: Substituted chromen-2-one derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide, thionyl chloride.
Nucleophiles: Amines, thiols, alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of chromen-2-one are known for their anticoagulant properties. This compound could be explored for similar applications, potentially leading to new therapeutic agents for preventing blood clots.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its chromen-2-one core is known for its ability to absorb and emit light, making it useful in the creation of dyes and optical materials.
Mechanism of Action
The mechanism of action of 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one are compared below with analogous coumarin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Findings:
Substituent Effects on Physicochemical Properties: The hydroxyethyl-methylamino group in the target compound likely improves water solubility compared to purely alkyl-substituted analogs (e.g., 4-methyl or 6-ethyl derivatives) . Nitro groups (e.g., 4-methyl-6-nitro derivative) increase reactivity but may introduce toxicity concerns, limiting therapeutic applications .
Biological Activity Trends: Amino or hydroxy groups (e.g., 6-amino-2-methyl or 7-hydroxy-8-piperazinylmethyl derivatives) correlate with antimicrobial and enzyme inhibitory activities . The target compound’s hydroxyethyl-methylamino group may enable dual hydrogen-bonding interactions, a feature observed in acetylcholinesterase inhibitors (e.g., ) .
Crystallographic and Structural Insights: Substituted coumarins (e.g., 6-methoxy-4-methyl) crystallize in monoclinic systems with intermolecular hydrogen bonds stabilizing the structure . The target compound’s hydroxyethyl group may introduce additional hydrogen-bonding networks, affecting crystal packing and stability. Software tools like SHELXL and Mercury are critical for analyzing such structural variations .
Biological Activity
The compound 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one , commonly referred to as a chromone derivative, has garnered attention for its diverse biological activities. Chromones are known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific chromone derivative, supported by data tables and research findings.
Chemical Structure and Synthesis
The structure of the compound can be described as follows:
- Core Structure : 2H-chromen-2-one
- Substituents :
- Ethyl group at position 6
- Hydroxyethyl and methylamino groups at position 4
The synthesis of chromone derivatives typically involves several methods, including the use of ethyl orthoformate and acetic anhydride in pyridine. The specific synthetic route for this compound may involve aminomethylation reactions that lead to the formation of the desired chromone structure .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of chromone derivatives. For instance, compounds similar to This compound have been evaluated against various cancer cell lines. In one study, a related compound demonstrated a significant reduction in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models, indicating strong anticancer properties through apoptosis induction and antioxidant activity .
The biological activity of this chromone derivative is believed to stem from its ability to interact with various cellular pathways:
- Apoptosis Induction : The compound may activate apoptotic pathways, evidenced by increased levels of pro-apoptotic markers (e.g., Bax) and decreased anti-apoptotic markers (e.g., Bcl-2) in treated cells.
- Antioxidant Properties : Its potential as an antioxidant has been supported by assays measuring total antioxidant capacity in vivo, indicating protection against oxidative stress .
In Vivo Studies
In vivo studies using animal models have shown that administration of this chromone derivative leads to significant improvements in survival rates and reductions in tumor burden. Histopathological examinations confirmed that the compound did not induce significant toxicity to vital organs such as the liver and kidneys .
Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant decrease in tumor cell viability | |
| Apoptosis Induction | Increased Bax/Bcl-2 ratio | |
| Antioxidant Activity | Enhanced total antioxidant capacity |
Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Initial Reaction | Ethyl orthoformate + acetic anhydride + pyridine | Formation of chromone core |
| Aminomethylation | Reaction with aminals | Formation of substituted chromone |
Case Study 1: Antitumor Efficacy
A study investigated the effects of a related chromone derivative on EAC cells. Mice treated with the compound showed:
- 100% reduction in tumor cell viability
- No adverse effects on liver or kidney function , as indicated by serum biochemistry tests .
Case Study 2: Mechanistic Insights
Molecular docking studies revealed favorable interactions between the chromone derivative and target proteins involved in cancer progression. This suggests potential for further development as a chemotherapeutic agent targeting specific cancer pathways .
Q & A
Q. Key Optimization Parameters :
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| POCl₃ | 80–100°C, 4–6 hrs | 60–75% |
| Mannich Reagents | Ethanol, 12–24 hrs | 50–65% |
Basic: How is the structural elucidation of this compound performed?
Q. Methodological Workflow :
X-ray Crystallography : Single-crystal analysis (e.g., Bruker D8 VENTURE diffractometer) confirms bond lengths (mean C–C: 1.39 Å) and angles. Disorder in the side chain may require refinement with SHELXL .
Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic signals (e.g., coumarin C=O at ~160 ppm, ethyl group at δ 1.2–1.4 ppm) .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
Mass Spectrometry : ESI-MS (positive ion mode) should show [M+H]⁺ peaks matching the molecular weight (C₁₆H₂₁NO₃: theoretical 275.15 g/mol) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?
Q. Experimental Design :
Q. Data Analysis :
| Substituent | IC₅₀ (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 6-Ethyl | 12.3 ± 1.2 | 2.8 | 0.45 |
| 6-Chloro | 8.9 ± 0.9 | 3.1 | 0.32 |
| Morpholinylmethyl | 18.5 ± 2.1 | 1.9 | 1.02 |
Statistical Tools : Use ANOVA to compare activity trends and PCA to correlate physicochemical properties with bioactivity .
Advanced: What computational methods are effective for predicting this compound’s binding modes?
Q. Protocol :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, EGFR). Parameterize the hydroxyethyl-methylamino group’s flexibility .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions (e.g., RMSD < 2 Å).
QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors to predict ADMET properties .
Validation : Compare docking scores with experimental IC₅₀ values (Pearson correlation >0.7 indicates reliability) .
Advanced: How can contradictory data on this compound’s solubility and stability be resolved?
Q. Case Study :
- Issue : Conflicting reports on aqueous solubility (0.32 vs. 1.02 mg/mL).
- Root Cause Analysis :
- Resolution :
Q. Data Reconciliation Table :
| Study | Solubility (mg/mL) | pH | Form |
|---|---|---|---|
| A | 0.32 | 7.4 | Crystalline |
| B | 1.02 | 5.0 | Amorphous |
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?
Q. Process Optimization :
Q. Scale-Up Metrics :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 98% | 95% |
| Reaction Time | 24 hrs | 18 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
